molecular formula C12H13N3O2S B12519881 N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine CAS No. 820101-51-7

N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine

Cat. No.: B12519881
CAS No.: 820101-51-7
M. Wt: 263.32 g/mol
InChI Key: JXJPGYFDGQXBDN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the nitrogen atom, a nitro group at the 7th position, and an amine group at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically include:

    Temperature: 0-5°C for nitration

    Solvent: Concentrated sulfuric acid

    Reagents: Nitric acid for nitration, cyclopentanone for condensation

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as alkyl halides

    Cyclization: Catalysts like Lewis acids

Major Products

    Reduction: N-Cyclopentyl-7-amino-1,3-benzothiazol-2-amine

    Substitution: N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-alkylamine

    Cyclization: Various fused heterocyclic compounds

Scientific Research Applications

N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-7-amino-1,3-benzothiazol-2-amine
  • N-Cyclopentyl-7-nitro-1,3-benzoxazol-2-amine
  • N-Cyclopentyl-7-nitro-1,3-benzimidazol-2-amine

Uniqueness

N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

820101-51-7

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-cyclopentyl-7-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H13N3O2S/c16-15(17)10-7-3-6-9-11(10)18-12(14-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14)

InChI Key

JXJPGYFDGQXBDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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